N-[2-(4-isopropylphenoxy)ethyl]acetamide
Description
Properties
IUPAC Name |
N-[2-(4-propan-2-ylphenoxy)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10(2)12-4-6-13(7-5-12)16-9-8-14-11(3)15/h4-7,10H,8-9H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAZTHJVQLCJDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCNC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Phenol Alkylation and Acetylation
Overview:
This method involves two main stages: (a) formation of the phenoxyethyl intermediate through nucleophilic substitution, and (b) subsequent acetylation to yield the target amide.
4-isopropylphenol + Ethylene oxide → 2-(4-isopropylphenoxy)ethanol
2-(4-isopropylphenoxy)ethanol + SOCl₂ → 2-(4-isopropylphenoxy)ethyl chloride
2-(4-isopropylphenoxy)ethyl chloride + NH₃ → 2-(4-isopropylphenoxy)ethylamine
2-(4-isopropylphenoxy)ethylamine + Ac₂O → this compound
Direct Amidation via Amine Intermediate
Overview:
This approach simplifies the process by directly converting the amino intermediate to the acetamide using acylating agents.
Alternative Route: Phenol Derivative Activation
Overview:
Activation of 4-isopropylphenol via electrophilic substitution to introduce the ethoxy chain, followed by acylation.
Data Table: Summary of Preparation Methods
Research Findings and Notes:
- The reaction of 4-isopropylphenol with ethylene oxide is a common initial step, producing the key phenoxyethyl intermediate (see,).
- Acylation with acetic anhydride is a standard method for converting amines to acetamides, providing high yields and purity.
- Patent WO2015155664A1 describes an improved process involving specific reaction conditions to optimize yield and purity, emphasizing controlled temperature and reagent stoichiometry.
- The choice of reagents and reaction conditions significantly impacts the purity and yield of the final compound, with solvent choice (e.g., dichloromethane, acetonitrile) also playing a role.
Chemical Reactions Analysis
N-[2-(4-isopropylphenoxy)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound has shown potential biological activity, making it a candidate for further pharmacological studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an analgesic or anti-inflammatory agent.
Industry: N-[2-(4-isopropylphenoxy)ethyl]acetamide is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-isopropylphenoxy)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . This interaction can lead to various biological responses, such as pain relief or anti-inflammatory effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their pharmacological or physicochemical properties:
Key Observations :
- Biological Activity : Analogs like 3a and 3c exhibit α-glucosidase inhibitory activity, with IC₅₀ values in the micromolar range . The isopropyl group may modulate receptor binding affinity, as seen in melatonergic ligands where substituents influence MT1/MT2 receptor interactions .
- Structural Flexibility: Addition of phenoxy (3c) or acetylamino () groups diversifies activity but may reduce solubility. The target compound’s simpler structure could balance hydrophobicity and bioavailability.
Pharmacological and Metabolic Comparisons
- Antidiabetic Potential: Compounds 3a, 3b, and 3c reduced blood sugar levels by 19.8–25.1% in rat models . The target compound’s isopropyl group may prolong half-life due to reduced oxidative metabolism compared to methoxy or hydroxy analogs.
- Antimicrobial Activity : N-Acetylated amines like N-[2-(1H-indol-3-yl)ethyl]acetamide (D in ) and edeine A showed antibacterial effects against Ralstonia solanacearum . While the target compound lacks indole rings, its acetamide group may contribute to similar mechanisms.
- Synthetic Routes : Many analogs (e.g., ) are synthesized via reductive alkylation or nucleophilic substitution, suggesting the target compound could be prepared using LiAlH₄ or Pd/C catalysis .
Physicochemical Properties
- Water Solubility : Hydroxy or methoxy substituents (e.g., paracetamol , 3a) improve solubility but reduce lipophilicity. The isopropyl group in the target compound likely decreases aqueous solubility, necessitating formulation adjustments .
- Metabolic Stability : N-Alkylacetamides with bulky substituents (e.g., isopropyl) resist hydrolysis better than smaller groups (e.g., methyl), as seen in melatonergic ligands .
Biological Activity
N-[2-(4-isopropylphenoxy)ethyl]acetamide is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Pharmacological Potential
This compound has been investigated for several pharmacological applications:
- Enzyme Inhibition : The compound exhibits potential as an enzyme inhibitor, which can modulate various biological pathways. Its interaction with specific enzymes may lead to therapeutic effects in conditions where enzyme activity is dysregulated.
- Receptor Binding : It has shown affinity for certain receptors, suggesting a role in modulating receptor-mediated signaling pathways. This property is crucial for developing treatments targeting receptor-related diseases.
- Analgesic and Anti-inflammatory Effects : Preliminary studies indicate that this compound may serve as an analgesic or anti-inflammatory agent, making it a candidate for further pharmacological studies in pain management and inflammatory conditions.
The mechanism of action of this compound involves:
- Binding to Enzymes and Receptors : The compound is believed to bind to specific molecular targets, influencing their activity. This modulation can lead to various biological effects depending on the target involved.
- Pathway Interference : By interacting with key enzymes or receptors, the compound may interfere with signaling pathways that are crucial in disease processes, such as inflammation or pain signaling pathways.
Case Studies
- SARS-CoV-2 Inhibition : Research has explored small molecules similar to this compound for their ability to inhibit the entry of SARS-CoV-2 into host cells. These studies highlight the potential of compounds with similar structures to function as antiviral agents by blocking viral attachment and fusion .
- Proteasome Inhibition : Related compounds have demonstrated proteasome inhibitory activity, which is significant in cancer therapy. The structure-activity relationship (SAR) studies indicate that modifications to the isopropyl group enhance the inhibitory effects on proteasome activities, suggesting that this compound could be optimized for similar therapeutic applications .
Data Table: Comparison of Biological Activities
Q & A
Q. Optimization Tips :
- Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity.
- Monitor reaction progress via TLC or HPLC to minimize side products.
- Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .
Q. Example Protocol Table :
| Step | Reagents/Conditions | Purpose | Characterization |
|---|---|---|---|
| 1 | 4-isopropylphenol, 2-chloroethylamine, K₂CO₃, DMF, 80°C, 12h | Phenolic ether formation | NMR (aromatic protons at δ 6.8–7.2 ppm) |
| 2 | Acetic anhydride, pyridine, RT, 4h | Amidation | FT-IR (C=O stretch at ~1650 cm⁻¹) |
Basic: How should researchers characterize the structural integrity of this compound post-synthesis?
Methodological Answer :
Combine spectroscopic and crystallographic techniques:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Confirm aromatic protons (δ 6.8–7.2 ppm), isopropyl methyl groups (δ 1.2–1.4 ppm), and acetamide NH (δ ~8.5 ppm).
- ¹³C NMR : Verify carbonyl carbon (δ ~170 ppm) and quaternary carbons in the phenoxy group .
- Mass Spectrometry (MS) : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₃H₁₉NO₂: 229.14) .
- X-ray Crystallography : Resolve intramolecular hydrogen bonds (e.g., C–H···O interactions) and packing motifs (e.g., centrosymmetric head-to-tail arrangements) .
Advanced: What strategies resolve contradictions between computational predictions and experimental data for receptor binding affinity?
Methodological Answer :
Address discrepancies using a hybrid approach:
Molecular Docking : Use software like AutoDock Vina to model ligand-receptor interactions. Compare predicted binding poses with crystallographic data (e.g., hydrogen bond distances <2.5 Å).
Mutagenesis Studies : Systematically alter key residues (e.g., Tyr or Asp in binding pockets) to validate computational predictions.
Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to reconcile affinity differences .
Q. Example Workflow :
| Step | Technique | Outcome |
|---|---|---|
| 1 | Docking (PDB: 4XYZ) | Predicted ΔG = -8.2 kcal/mol |
| 2 | ITC | Experimental ΔG = -7.5 kcal/mol |
| 3 | Mutagenesis (Y456A) | 10-fold reduction in affinity confirms Tyr’s role |
Advanced: How do hydrogen bonding interactions influence crystalline packing, and what methods analyze them?
Methodological Answer :
Hydrogen bonds (e.g., N–H···O, C–H···O) govern supramolecular assembly. Key methods:
- Single-Crystal X-ray Diffraction : Resolve bond lengths (e.g., N–H···O = 2.8–3.0 Å) and angles (e.g., 150–170°) .
- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., O···H contacts = 25% of surface area).
- DFT Calculations : Optimize geometries at the B3LYP/6-311G(d,p) level to compare experimental vs. theoretical bond parameters .
Q. Protocol Outline :
Incubate compound (10 µM) with microsomes (1 mg/mL) in NADPH buffer.
Quench with acetonitrile at 0, 5, 15, 30 min.
Analyze via LC-MS/MS (LOQ = 1 ng/mL) .
Advanced: How to design experiments for metabolic pathway elucidation in hepatic systems?
Methodological Answer :
Combine metabolomics and enzyme kinetics:
Phase I Metabolism :
- Use CYP450 isoforms (e.g., CYP3A4, CYP2D6) in recombinant systems to identify primary metabolites.
- Monitor hydroxylation or dealkylation via UPLC-QTOF-MS .
Phase II Conjugation :
- Incubate with UDP-glucuronosyltransferase (UGT) and PAPS cofactors to detect glucuronides or sulfates.
Kinetic Analysis :
- Determine Kₘ and Vₘₐₓ using Michaelis-Menten plots (e.g., GraphPad Prism).
Q. Example Data :
| Metabolite | Enzyme | Kₘ (µM) | Vₘₐₓ (nmol/min/mg) |
|---|---|---|---|
| Hydroxyacetamide | CYP3A4 | 12.5 | 8.2 |
| Glucuronide | UGT1A1 | 25.3 | 5.6 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
